BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 1-lodo-2-
hitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-lodo-2-nitrobenzene

Cat. No.: B031338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-lodo-2-
nitrobenzene, a key aromatic intermediate in organic synthesis. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 1-lodo-2-nitrobenzene, both H and *3C NMR provide distinct signals that are
characteristic of its substituted aromatic structure.

'H NMR Spectral Data

The proton NMR spectrum of 1-lodo-2-nitrobenzene exhibits four distinct signals in the
aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts
and coupling constants are influenced by the electron-withdrawing nitro group and the
electronegative iodine atom.

Table 1: *H NMR Data for 1-lodo-2-nitrobenzene
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Proton Assignment Chemical Shift (o, ppm) Coupling Constants (J, Hz)

J(H6, H4) = 1.5 Hz, J(H6, H5)
H-6 8.035

=7.8Hz

J(H3, H5) = 1.8 Hz, J(H3, H4)
H-3 7.845

=79Hz

J(H4, H6) = 1.5 Hz, J(H4, H3)
H-4 7.488

=79Hz

J(H5, H3) = 1.8 Hz, J(H5, H6)
H-5 7.275

=7.8Hz

Solvent: CDCls, Frequency:
89.56 MHZz[1]

Another dataset recorded in CCls at 300 MHz shows the following parameters: D(A) 7.80, D(B)
7.36, D(C) 7.29, D(D) 7.99 with coupling constants J(A,B) 7.90, J(A,C) 1.35, J(A,D) 0.28,
J(B,C) 7.20, J(B,D) 1.45, J(C,D) 7.71.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-
lodo-2-nitrobenzene, six distinct signals are expected for the six carbons of the benzene ring.
The carbon attached to the iodine atom (C-1) and the nitro group (C-2) are significantly shifted.

Table 2: 13C NMR Data for 1-lodo-2-nitrobenzene
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Carbon Assignment Chemical Shift (3, ppm)
C-1 96.1

C-2 152.4

C-3 141.5

C-4 1335

C-5 129.5

C-6 125.6

Solvent: CDCls

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-lodo-2-nitrobenzene shows characteristic absorption bands for the nitro group
and the aromatic ring.

Table 3: Key IR Absorptions for 1-lodo-2-nitrobenzene

Vibrational Mode Frequency (cm~1)
Aromatic C-H Stretch 3100-3000
Asymmetric NOz Stretch 1530

Symmetric NO2 Stretch 1350

C=C Aromatic Ring Stretch 1600-1450

C-N Stretch 850

C-1 Stretch 660

Aromatic compounds typically display a C-H stretching absorption at 3030 cm~! and a series of
peaks in the 1450 to 1600 cm~1! range.[2] They also show weak absorptions between 1660 and
2000 cm~?* and strong absorptions from 690 to 900 cm~* due to C-H out-of-plane bending, the
exact position of which is indicative of the substitution pattern.[2]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4. Mass Spectrometry Data for 1-lodo-2-nitrobenzene

m/z Relative Intensity (%) Fragment

249.0 100.0 [M]* (Molecular lon)
203.0 50.2 [M - NO2J*

92.0 22.2 [CeH4O]*

76.0 83.5 [CeHa]*

50.0 345 [CaH2]*

Source Temperature: 260 °C,
Sample Temperature: 180 °C,
75 eV[3]

The molecular ion peak is observed at m/z 249, which corresponds to the molecular weight of
1-lodo-2-nitrobenzene (CsH4INO2).[3][4] The base peak in the mass spectrum is the
molecular ion peak.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-25 mg of 1-lodo-2-nitrobenzene in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs, CClas) in a clean NMR tube.[5][6] For 13C NMR, a
more concentrated solution (50-100 mg) is preferable.[6]

e Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or
higher).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b031338?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_609-73-4_MS.htm
https://www.benchchem.com/product/b031338?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_609-73-4_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/o-Iodonitrobenzene
https://m.chemicalbook.com/SpectrumEN_609-73-4_MS.htm
https://www.benchchem.com/product/b031338?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Record the *H and 13C spectra using standard acquisition parameters. For
'H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
For 13C NMR, a larger number of scans is typically required.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.[7]
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin disk. For solution-state IR, the sample is dissolved in a
suitable solvent (e.g., CCls, CS2) and placed in an IR cell.[8]

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is
recorded first. Then, the sample spectrum is recorded. The instrument software automatically
subtracts the background from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is plotted as a
function of wavenumber (cm~1).

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile
compounds.[4]

« lonization: Electron lonization (El) is a common method for volatile organic compounds. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.[9]
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., quadrupole, magnetic sector).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic
analysis of 1-lodo-2-nitrobenzene.
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Caption: Workflow for the spectroscopic analysis of 1-lodo-2-nitrobenzene.
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Caption: Logical relationship of spectroscopic data for compound identification.
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Caption: Proposed mass fragmentation pathway for 1-lodo-2-nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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